molecular formula C12H18O4 B1611108 Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate CAS No. 106004-11-9

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

Cat. No.: B1611108
CAS No.: 106004-11-9
M. Wt: 226.27 g/mol
InChI Key: KVNMVWDAQWIXDK-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[321]octane-1,5-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is characterized by a bicyclic structure, which includes two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate typically involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol. This diol is then converted to the desired ester through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester groups into carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Ester derivatives with substituted groups.

Scientific Research Applications

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the number of carbon atoms and functional groups.

    Bicyclo[2.2.2]octane derivatives: These compounds have a different ring structure but can undergo similar chemical reactions.

Properties

IUPAC Name

dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-9(13)11-4-3-5-12(8-11,7-6-11)10(14)16-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMVWDAQWIXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545506
Record name Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106004-11-9
Record name Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 6
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

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